molecular formula C19H22N2O2S B11454713 N-(Adamantan-2-YL)-2-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-YL)acetamide

N-(Adamantan-2-YL)-2-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-YL)acetamide

Cat. No.: B11454713
M. Wt: 342.5 g/mol
InChI Key: XCSLSTPSTUDNDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Adamantan-2-YL)-2-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-YL)acetamide is a synthetic organic compound that features a unique combination of adamantane and benzothiazole moieties. These structural elements are known for their stability and bioactivity, making the compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Adamantan-2-YL)-2-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-YL)acetamide typically involves the following steps:

    Formation of the Adamantane Derivative: Adamantane is functionalized to introduce a reactive group, such as a halide or hydroxyl group.

    Benzothiazole Formation: The benzothiazole ring is synthesized through a cyclization reaction involving an ortho-aminothiophenol and a carbonyl compound.

    Coupling Reaction: The adamantane derivative is coupled with the benzothiazole derivative under suitable conditions, often using a coupling reagent like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(Adamantan-2-YL)-2-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its bioactivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups such as alkyl, aryl, or halogen atoms.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes due to its bioactive moieties.

    Medicine: Potential therapeutic applications, particularly in the development of antiviral or anticancer agents.

    Industry: Use in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(Adamantan-2-YL)-2-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-YL)acetamide would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The adamantane moiety is known for its ability to enhance membrane permeability, while the benzothiazole ring can interact with various biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-(Adamantan-2-YL)-2-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-YL)acetamide: can be compared to other adamantane or benzothiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer unique bioactivity and stability compared to other compounds. The presence of both adamantane and benzothiazole moieties allows for diverse interactions with biological targets, potentially leading to novel therapeutic applications.

Properties

Molecular Formula

C19H22N2O2S

Molecular Weight

342.5 g/mol

IUPAC Name

N-(2-adamantyl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide

InChI

InChI=1S/C19H22N2O2S/c22-17(10-21-15-3-1-2-4-16(15)24-19(21)23)20-18-13-6-11-5-12(8-13)9-14(18)7-11/h1-4,11-14,18H,5-10H2,(H,20,22)

InChI Key

XCSLSTPSTUDNDJ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)CN4C5=CC=CC=C5SC4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.